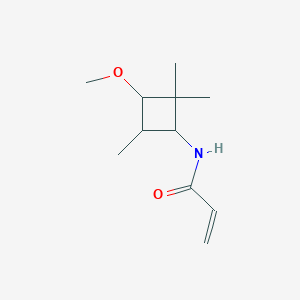
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide, also known as MTPCA, is a chemical compound that belongs to the family of cyclobutylpropenamide derivatives. MTPCA has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity in vitro and in vivo. N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for scientific research. However, N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for research on N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide. One possible direction is to investigate its potential for the treatment of pain and inflammation-related disorders. Another direction is to explore its antitumor activity and its potential use in cancer treatment. Further research is also needed to elucidate its mechanism of action and its pharmacological properties. In addition, the development of new derivatives of N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide with enhanced pharmacological properties could be explored.
Conclusion
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory and analgesic effects, as well as antitumor activity. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has several advantages for lab experiments, including its stability and low toxicity. Future research on N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide could lead to the development of new treatments for pain and inflammation-related disorders and cancer.
Méthodes De Synthèse
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide can be synthesized through a series of reactions involving the starting compound 3-methoxy-2,2,4-trimethylcyclobutanone. The synthesis method involves the reaction of 3-methoxy-2,2,4-trimethylcyclobutanone with methanesulfonyl chloride, followed by the reaction with sodium hydride and propargyl bromide. The final step involves the reaction of the intermediate product with acrolein to yield N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has been found to have potential applications in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide has also been found to have antitumor activity, which makes it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(3-methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8(13)12-9-7(2)10(14-5)11(9,3)4/h6-7,9-10H,1H2,2-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBRNJJDQLGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1OC)(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxy-2,2,4-trimethylcyclobutyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)
![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)
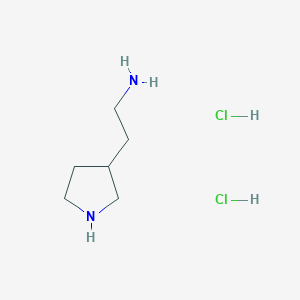
![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

![4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
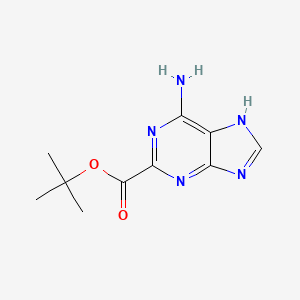
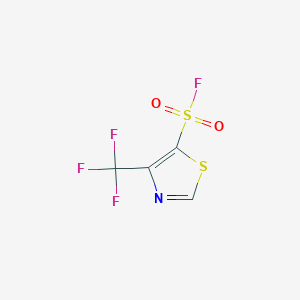
![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)
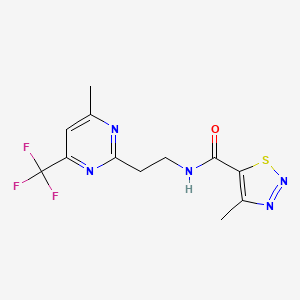
![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2669588.png)